6-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile
Description
6-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a pyridine ring, a piperazine ring, and a pyrimidine ring, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C17H21N7 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
6-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C17H21N7/c1-3-19-15-11-13(2)20-17(22-15)24-9-7-23(8-10-24)16-6-4-5-14(12-18)21-16/h4-6,11H,3,7-10H2,1-2H3,(H,19,20,22) |
InChI Key |
JCGQHARHBRTHGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=CC=CC(=N3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the individual ring systems. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the reaction of piperazine with substituted pyrimidine derivatives in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridine rings, often using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like m-CPBA, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding N-oxides, while reduction can lead to the formation of amines.
Scientific Research Applications
6-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), leading to the induction of apoptosis in tumor cells . The compound’s ability to modulate these kinases makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: Another potent kinase inhibitor with similar structural features.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Known for their anti-tubercular activity.
Uniqueness
What sets 6-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile apart is its unique combination of pyridine, piperazine, and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to inhibit multiple kinases and its potential neuroprotective effects make it a versatile and valuable compound in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
